molecular formula C17H21N5O2S B5633055 (1S*,5R*)-3-[3-(1H-pyrazol-1-yl)propanoyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S*,5R*)-3-[3-(1H-pyrazol-1-yl)propanoyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No. B5633055
M. Wt: 359.4 g/mol
InChI Key: AUILDJPTDVLCPG-DZGCQCFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds with pyrazole and thiazole rings, similar to the molecule , often involves reductive cyclization and the Mannich reaction, which are key steps in forming the complex bicyclic structures. For instance, the synthesis of pyrazole- and thiazole-annulated 3-R-1,5-dinitro-3-azabicyclo[3.3.1]nonanes demonstrates a methodology that could be applied or adapted for our target molecule. These processes typically involve the reduction of carbon-carbon bonds activated by nitro groups followed by cyclization reactions (Puchnin et al., 2012).

Molecular Structure Analysis

Molecular structure analysis involves understanding the geometric configuration and the stereochemistry of the molecule. Research on related molecules, such as various diazabicyclo derivatives, has utilized single-crystal X-ray diffraction data to determine crystal structures, revealing significant details about the molecular geometry, bond lengths, angles, and stereochemical orientation (Weber et al., 2001).

Chemical Reactions and Properties

The molecule's chemical reactivity and interactions, including its participation in various chemical reactions, are critical for understanding its potential applications. Research on similar structures has highlighted the utility of diazabicyclo[5.4.0]undec-7-ene as a catalyst in the synthesis of heterocyclic compounds, which might suggest similar catalytic potentials or reactivity patterns for our target molecule in synthesizing complex heterocycles (Khurana et al., 2014).

Physical Properties Analysis

Understanding the molecule's physical properties, such as melting point, boiling point, solubility, and crystalline structure, is essential for practical applications. Investigations into related diazabicyclo compounds have employed techniques like FT-IR and FT-Raman spectroscopy, alongside DFT calculations, to elucidate vibrational modes, geometrical parameters, and other physical characteristics (Venil et al., 2021).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards different reagents, and stability under various conditions, define the molecule's potential for chemical transformations and applications. For example, the study of 1,4-diazabicyclo[2.2.2]octane's role as an efficient catalyst for synthesizing tetrahydrobenzo[b]pyran derivatives highlights the importance of understanding the catalytic activities and chemical behaviors of similar bicyclic nitrogen-containing compounds (Tahmassebi et al., 2011).

properties

IUPAC Name

(1S,5R)-3-(3-pyrazol-1-ylpropanoyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2S/c23-16(4-7-21-6-1-5-19-21)20-8-13-2-3-15(10-20)22(17(13)24)9-14-11-25-12-18-14/h1,5-6,11-13,15H,2-4,7-10H2/t13-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUILDJPTDVLCPG-DZGCQCFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1C(=O)N2CC3=CSC=N3)C(=O)CCN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CN(C[C@H]1C(=O)N2CC3=CSC=N3)C(=O)CCN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S*,5R*)-3-[3-(1H-pyrazol-1-yl)propanoyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

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